Dibromo(tert-butyl)borane

Description

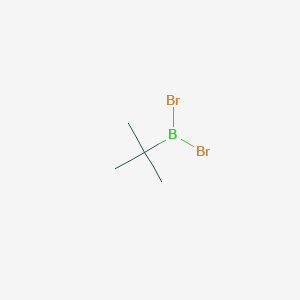

Structure

2D Structure

Properties

CAS No. |

106192-86-3 |

|---|---|

Molecular Formula |

C4H9BBr2 |

Molecular Weight |

227.74 g/mol |

IUPAC Name |

dibromo(tert-butyl)borane |

InChI |

InChI=1S/C4H9BBr2/c1-4(2,3)5(6)7/h1-3H3 |

InChI Key |

LVSVXRNMTRHBJA-UHFFFAOYSA-N |

Canonical SMILES |

B(C(C)(C)C)(Br)Br |

Origin of Product |

United States |

Synthesis Methodologies for Dibromo Tert Butyl Borane and Analogous Organoboron Dibromides

Strategies for Boron-Carbon Bond Formation in Organoboranes

The creation of the robust boron-carbon bond is a cornerstone of organoboron chemistry. Several key strategies have been developed to achieve this, each with its own advantages and substrate scope.

Transmetalation is a powerful and widely used method for forming boron-carbon bonds. This process typically involves the reaction of an organometallic reagent, such as an organolithium or organomagnesium compound, with a boron halide or alkoxide. In the context of tert-butylboron derivatives, this would involve a tert-butyl organometallic species.

A general approach for preparing tert-butylboronic esters, which are precursors to dibromo(tert-butyl)borane, involves the reaction of tert-butyllithium (B1211817) with triisopropoxyborane at very low temperatures, followed by treatment with ethereal HCl. sci-hub.se However, the requirement for cryogenic conditions and the cost of the lithium reagent can be drawbacks. sci-hub.se An alternative and high-yield method utilizes the more accessible tert-butylmagnesium chloride with trimethoxyborane. sci-hub.se

While the functionalization of aryl organoborons has seen significant progress, the use of alkylboronic derivatives remains less developed due to kinetic and mechanistic challenges. acs.org These include sluggish transmetalation rates, and competing side reactions like β-hydride elimination. acs.orgthieme.de The lower s-character of sp³-hybridized carbon in alkyl groups, compared to sp²-hybridized carbon in aryl groups, results in a reduced ability to stabilize the transient charge that builds up during the transmetalation process, leading to slower reaction rates. acs.org

Recent advancements have focused on overcoming these limitations. For instance, copper-catalyzed cross-coupling reactions of alkylboron reagents have been developed. researchgate.net Mechanistic studies suggest that anionic (alkoxy)(alkyl)borates, formed from alkyllithium and alkoxyboron reagents, can disproportionate to anionic dialkylborates, both of which are active in the transmetalation to a copper(I) catalyst. researchgate.net Strategies to accelerate the sluggish boron-to-copper transmetalation include the use of silver additives, leveraging neighboring boronate groups, or pre-activating the boronate moiety. acs.org

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a fundamental method for synthesizing organoboranes. rit.eduumich.eduacs.org This reaction typically proceeds in a syn-addition manner and exhibits anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the alkene. umich.eduacs.orgacs.org

For the synthesis of tert-butyl containing organoboranes, a key precursor is tert-butylborane (t-BuBH₂). sci-hub.se Solutions of tert-butylborane in tetrahydrofuran (B95107) (THF) are notably stable, showing no significant redistribution, isomerization, or loss of hydride activity for at least a week at 0 °C. sci-hub.se This stability allows for controlled and sequential hydroboration reactions. tert-Butylborane can cleanly monohydroborate alkenes like 2-methyl-1-pentene. sci-hub.se The resulting mixed diorganoboranes can then be reacted with a different alkene to produce mixed trialkylboranes. sci-hub.se

The steric bulk of the tert-butyl group plays a significant role in the reactivity and selectivity of these hydroboration reactions. sci-hub.se For instance, the steric crowding of two geminal tert-butyl groups on a boron atom makes certain subsequent reactions unfavorable. sci-hub.se The regioselectivity in the second hydroboration step is strongly influenced by the newly formed diorganoborane, with the boron adding to the less hindered carbon. sci-hub.se

Direct C-H borylation has emerged as a powerful, transition-metal-free methodology for forming C-B bonds. rsc.org This approach involves the functionalization of a carbon-hydrogen bond, offering an atom-economical route to organoboranes. Intramolecular electrophilic C-H borylation of arenes and alkenes using electrophilic boranes is a notable example. rsc.org These reactions can proceed through different mechanisms, including electrophilic aromatic substitution (common with B-X electrophiles) or σ-bond metathesis (prevalent with B-H and B-R electrophiles). rsc.org

While catalytic borylation typically favors primary C-H bonds, recent developments have enabled the borylation of tertiary C-H bonds, particularly in strained systems like bicyclo[1.1.1]pentanes. nih.gov This high selectivity for bridgehead tertiary C-H bonds is a significant advancement, as tertiary C-H bonds are generally unreactive under standard borylation conditions. nih.gov The success in these strained systems is attributed to the increased sp² character of the C-H bonds. nih.gov This highlights the potential for C-H activation strategies to be applied to the synthesis of specific alkylboranes, although direct application to form a tert-butyl-boron bond via this method is less common. The field of iridium-catalyzed C-H activation and borylation is rapidly expanding due to the wide applicability of the resulting organoboron compounds. rsc.org

Bromination and Halogen Exchange Procedures for Boron Centers

Once the boron-carbon bond is established, the introduction of bromine atoms to the boron center is the next critical step in synthesizing this compound. This can be achieved through various bromination and halogen exchange reactions.

Boron tribromide (BBr₃) is a powerful Lewis acid and a key reagent in organic synthesis. acs.orgacs.orgborates.today One of its prominent applications is the cleavage of ethers, a reaction widely used in the pharmaceutical industry. borates.today The dealkylation of ethers with BBr₃ proceeds through the formation of a complex between the boron center and the ether oxygen, followed by the elimination of an alkyl bromide to yield a dibromo(organo)borane. borates.today This dibromo(organo)borane can then be hydrolyzed to the corresponding alcohol. borates.today

This cleavage reaction is particularly effective for methyl aryl ethers and ethers of secondary or tertiary alcohols. researchgate.net The reaction of BBr₃ with mixed dialkyl ethers typically results in cleavage at the more substituted carbon-oxygen bond. researchgate.net Boron tribromide is more reactive than boron trichloride (B1173362) in some instances; for example, a reaction reported to occur with BBr₃ did not proceed with BCl₃. iupac.org

Direct halogenation offers another route to organoboron halides. Amine-borane complexes can be halogenated using various reagents. For example, amine-boranes react with halocarbons like carbon tetrachloride, bromotrichloromethane, and benzyl (B1604629) chloride to produce amine-haloboranes. sci-hub.se The reactivity in these reactions depends on both the specific amine-borane and the halide used. sci-hub.se For instance, 4-methylpyridine-borane reacts readily with chlorotriphenylmethane. sci-hub.se

Furthermore, direct halogenation of organoboranes has been studied to understand the stereochemistry of the resulting products. rit.edu

Synthesis of Alkylboron Dibromides (e.g., Butylboron Dibromide)

A well-documented method for the synthesis of alkylboron dibromides is the reaction of a tetraalkyltin compound with boron tribromide. For example, butylboron dibromide can be synthesized from tetra-n-butyltin and boron tribromide. This reaction demonstrates the transfer of an alkyl group from tin to boron.

The reaction is typically carried out by treating tetra-n-butyltin with boron tribromide. The cleavage of the carbon-tin bond by the Lewis acidic boron tribromide results in the formation of butylboron dibromide and a tri-n-butyltin bromide byproduct. Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired product and minimize the formation of dialkylated or trialkylated boron species.

Reaction:

(n-Bu)₄Sn + BBr₃ → n-BuBBr₂ + (n-Bu)₃SnBr

This method provides a direct route to alkylboron dibromides and highlights a key strategy in organoboron chemistry. dokumen.pub

Comparative Synthetic Approaches for Dibromo(aryl)boranes (e.g., Dibromofluorenylborane)

The synthesis of dibromo(aryl)boranes often employs different strategies compared to their alkyl counterparts, primarily due to the different reactivity of the aryl precursors. A facile route to dibromofluorenylborane (FluH-BBr₂) has been developed, which can be used for the synthesis of more complex boron-containing systems. researchgate.net

The synthesis of dibromofluorenylborane can be achieved through the dehydrobromination of suitable precursors. researchgate.net Another general approach for arylboron dihalides involves the reaction of an aryl Grignard or aryllithium reagent with a boron trihalide, similar to the proposed synthesis for this compound. Alternatively, electrophilic aromatic borylation reactions using boron tribromide can be employed for certain activated aromatic compounds. researchgate.net These methods provide access to a wide range of functionalized arylboron dibromides, which are valuable intermediates in organic synthesis, particularly in cross-coupling reactions.

Reactivity and Mechanistic Investigations of Dibromo Tert Butyl Borane

Lewis Acidity and Electrophilic Characteristics of the Boron Center

Diorganohaloboranes, including dibromo(tert-butyl)borane, are characterized by an electron-deficient boron center, rendering them potent Lewis acids and electrophiles. wikipedia.orgbyjus.com The boron atom in these compounds possesses a vacant p-orbital, readily accepting electron pairs from Lewis bases. wikipedia.orgyoutube.com

This compound readily forms stable adducts with a variety of Lewis bases. This behavior is a direct consequence of the electrophilic nature of the boron atom, which seeks to satisfy its electron deficiency by coordinating with electron-pair donors. wikipedia.orgwisc.edu The formation of these adducts can be represented by the general reaction where a Lewis base donates its lone pair of electrons to the vacant p-orbital of the boron atom, forming a dative bond. wikipedia.org

The stability and properties of these adducts are influenced by the nature of the Lewis base. For instance, amines, phosphines, and ethers can all form adducts with boranes. youtube.comwisc.edu The strength of the resulting Lewis acid-base bond is dependent on the electron-donating ability of the base. youtube.com The formation of such adducts is a fundamental aspect of the chemistry of boranes and has been utilized in various synthetic applications. wisc.edu

A representative example is the reaction of an amine with a borane (B79455) to form an amine-borane adduct. This process involves the donation of the nitrogen lone pair to the boron center. wisc.edu

Table 1: Examples of Lewis Acid-Base Adducts with Boranes

| Lewis Acid | Lewis Base | Adduct |

| Borane (BH₃) | tert-Butylamine (B42293) | tert-Butylamine:Borane |

| Boron Trifluoride (BF₃) | Diethyl Ether | Boron Trifluoride Diethyl Etherate |

| Trimethylborane | Ammonia | Me₃B·NH₃ |

This table provides illustrative examples of Lewis acid-base adducts formed from various boranes and Lewis bases.

The tert-butyl group in this compound exerts a significant influence on both the electronic and steric properties of the molecule, thereby modulating its reactivity.

Steric Effects: The most prominent effect of the tert-butyl group is steric hindrance. Its bulky nature shields the boron center, influencing the approach of nucleophiles and other reactants. This steric bulk can control the regioselectivity and stereoselectivity of reactions involving the borane. nih.gov For instance, in reactions with sterically demanding reagents, the tert-butyl group can direct the incoming group to a less hindered position. This steric control is a crucial aspect in the design of selective synthetic transformations. The significant steric hindrance provided by tert-butyl groups can reduce reactivity in crowded environments when compared to less substituted boranes.

Reactivity of Boron-Bromine Bonds

The boron-bromine bonds in this compound are highly reactive and are the primary sites for chemical transformations.

The electron-deficient nature of the boron atom makes it susceptible to nucleophilic attack. Nucleophiles can displace one or both of the bromine atoms in this compound. This type of reaction is fundamental to the synthesis of a wide range of organoboron compounds. nih.gov

For example, the reaction of this compound with organolithium or Grignard reagents can lead to the formation of new carbon-boron bonds, replacing the bromine atoms with alkyl or aryl groups. msu.edu The reaction proceeds through a nucleophilic substitution mechanism where the carbanionic part of the organometallic reagent attacks the electrophilic boron center.

The reaction of boryl anions with organohalides can also lead to the formation of new organoboranes through salt elimination. nih.gov

Transmetalation is a key process in organometallic chemistry where an organic group is transferred from one metal to another. nih.gov this compound can participate in transmetalation reactions with various organometallic reagents, such as those of zinc, tin, and copper. msu.eduuni-muenchen.de

In a typical transmetalation reaction, the organometallic reagent transfers its organic moiety to the boron atom of this compound, with the concurrent transfer of a bromine atom from boron to the other metal. This process is often a crucial step in catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, where organoboron compounds are key intermediates. rsc.org The efficiency of the transmetalation step can be influenced by factors such as the nature of the metals, the organic groups, and the reaction conditions.

Reactivity of the Boron-Carbon Bond in this compound

The boron-carbon bond in organoboranes like this compound is generally stable but possesses unique reactivity due to the low polarity of the bond (electronegativity of carbon is 2.55 and boron is 2.04). wikipedia.orgbyjus.com This bond is susceptible to cleavage under specific conditions, leading to a variety of synthetic transformations.

One of the characteristic reactions of the boron-carbon bond is its cleavage through oxidation or protonolysis. wikipedia.org For instance, treatment of an organoborane with hydrogen peroxide in the presence of a base typically results in the cleavage of the B-C bond and the formation of an alcohol.

Furthermore, the carbon atom attached to the boron is nucleophilic in nature. wikipedia.org While triorganoboranes themselves are generally not nucleophilic enough for intermolecular transfer of an alkyl or aryl group, the formation of a borate (B1201080) complex (by the addition of a nucleophile to the boron) increases the nucleophilicity of the carbon atom, facilitating its transfer to an electrophilic center. wikipedia.org

The reactivity of the B-C bond is also central to cross-coupling reactions. In processes like the Suzuki-Miyaura coupling, the organic group attached to the boron is transferred to a palladium catalyst during the transmetalation step, ultimately forming a new carbon-carbon bond in the final product. rsc.org

Rearrangement Pathways and Isomerization (e.g., Dehydroboration-Rehydroboration)

The thermal stability and isomerization potential of organoboranes are significantly influenced by the steric bulk of the alkyl groups attached to the boron atom. Generally, trialkylboranes undergo isomerization at elevated temperatures (above 100°C), wherein the boron atom migrates to the sterically least hindered position of the alkyl chain. thieme-connect.de This process is understood to occur via a dehydroboration-rehydroboration mechanism, involving the reversible elimination and addition of a B-H bond. rsc.org

However, the tert-butyl group imparts exceptional stability to the borane structure. Unlike less sterically demanding alkylboranes, tert-butylborane (t-BuBH₂) is remarkably stable in tetrahydrofuran (B95107) (THF) solution, showing no signs of isomerization, redistribution, or loss of hydride activity for at least a week at 0°C. sci-hub.se Analysis of the oxidized product of aged tert-butylborane solutions reveals only tert-butyl alcohol, confirming that no dehydroboration-rehydroboration has occurred to form isobutyl derivatives. sci-hub.se This stability is attributed to the high steric hindrance imposed by the tert-butyl group, which disfavors the formation of the necessary transition states for rearrangement and redistribution. sci-hub.se Attempts to synthesize tri-t-butylborane have consistently failed, often yielding rearranged products like triisobutylborane, underscoring the steric strain associated with multiple tert-butyl groups on a single boron center. researchgate.net

While the C-B framework of tert-butylboranes is resistant to isomerization, related diborene systems—which feature B=B double bonds—can undergo structural rearrangements. In a study on N-heterocyclic carbene (NHC)-stabilized diborenes, a 1,1-(geminal) chelated isomer was observed to be highly reactive and prone to isomerization into its more thermodynamically stable 1,2-(vicinal) chelated counterpart. rsc.orgrsc.org This geminal-to-vicinal isomerization is driven by the release of ring tension and the higher stability of the vicinal product, which was calculated to be 8.74 kcal mol⁻¹ more stable. rsc.org The geminal isomer featured a significantly twisted B=B bond with a dihedral angle of 44°. rsc.org

Detailed Mechanistic Studies of Boron-Containing Reactions

The reactivity of boron compounds like this compound is fundamentally governed by the electron-deficient nature of the boron atom, which acts as a Lewis acid. thieme-connect.de Mechanistic studies of reactions involving organoboranes often focus on hydroboration, radical reactions, and rearrangements.

The mechanism of hydroboration, the addition of a boron-hydrogen bond across a multiple bond, is a cornerstone of organoboron chemistry. umich.edu A dissociative mechanism is widely supported, where a trivalent borane must be generated from its dimer or a Lewis-base complex before it can react with an alkene. umich.edu The reaction proceeds through a four-membered transition state where the boron adds to the less substituted carbon and the hydride adds to the more substituted carbon (anti-Markovnikov regioselectivity). umich.edu However, dynamic trajectory studies suggest that transition state theory alone does not fully account for the observed regioselectivity, which is influenced by the excess energy generated upon the initial interaction of the borane with the alkene. nih.gov

In other reaction classes, intermediates such as borata-alkenes (carbanions alpha to a boron atom) have been identified as playing a decisive role in the reaction pathway, for example in certain 1,4-hydrophosphination reactions. researchgate.net The study of such intermediates is crucial for understanding and controlling the outcomes of these chemical processes. solubilityofthings.com

Kinetic Analysis and Reaction Rate Determinations

The hydroboration of 1-octene (B94956) with these dihaloboranes in CH₂Cl₂ was found to follow simple second-order kinetics. researchgate.net Kinetic analysis revealed that HBCl₂·SMe₂ is approximately 20 times more reactive than HBBr₂·SMe₂. researchgate.net The activation parameters (enthalpy of activation, ΔH≠, and entropy of activation, ΔS≠) were determined for these reactions, providing quantitative measures of the energy barriers and the degree of order in the transition states. researchgate.net

Table 1: Activation Parameters for the Hydroboration of 1-Octene with Dihaloboranes

| Reagent | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) |

| HBBr₂·SMe₂ | 82 ± 1 | -18 ± 4 |

| HBCl₂·SMe₂ | 104 ± 5 | 43 ± 16 |

Data sourced from a study on the kinetics and mechanism of hydroboration reactions. researchgate.net

Further kinetic studies on the autoxidation of tri-n-butylborane have also been performed, highlighting that the decomposition of organoperoxyborane intermediates is a major non-radical intramolecular rearrangement pathway. kingston.ac.uk In the context of cross-coupling reactions, kinetic analysis of the decay of arylpalladium(II)boronate complexes has been used to interrogate the transmetalation step, revealing clean, first-order decay of the pre-transmetalation intermediates. acs.org

Role of Intermediates and Transition States

Intermediates and transition states are fleeting species that dictate the pathway and rate of a chemical reaction. solubilityofthings.com In the context of reactions involving boranes, understanding these species is critical.

For hydroboration reactions, a four-membered transition state is a key concept, explaining the syn-addition of the H-B bond to an alkene. umich.edu While a π-complex intermediate has been suggested, it is considered fundamentally different from the intermediate involved in the thermal isomerization of organoboranes. researchgate.net Computational studies have been employed to model these transition states and intermediates. However, it has been shown that for the hydroboration of simple alkenes with BH₃, transition state theory alone fails to accurately predict the observed regioselectivity. nih.gov The discrepancy is explained by considering non-statistical dynamic effects, where the system does not fully equilibrate energetically before product formation. nih.gov

In reactions involving N-heterocyclic carbene (NHC)-stabilized diborenes, the stability of intermediates plays a crucial role in determining the final product. The isomerization of a geminal diborene to its vicinal isomer proceeds because the latter is thermodynamically more stable. rsc.org The HOMO of the geminal diborene intermediate, while showing π-bonding character, is less stable than that of the vicinal isomer, contributing to its high reactivity. rsc.org

For cross-coupling reactions, the structure of intermediates can be influenced by steric factors. For example, attempts to generate certain 8-B-4 palladium-boron complexes were unsuccessful due to steric clash between bulky phosphine (B1218219) ligands (containing isopropyl groups, which are sterically similar to tert-butyl groups) and the boronic acid moiety, leading to the destabilization of the intermediate. acs.org

Applications in Organic Synthesis and Catalysis

Utilization as a Synthetic Reagent

The reactivity of dibromo(tert-butyl)borane makes it a key ingredient in several synthetic strategies, enabling the construction of intricate molecular architectures.

C-C Bond Formation Reactions

While direct applications of this compound in C-C bond formation are not extensively documented, its derivatives are central to such reactions. Organoboron compounds, in general, are cornerstones of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. rsc.org In this type of reaction, organoboron reagents react with organic halides in the presence of a palladium catalyst to form a new C-C bond. The tert-butyl group can provide steric bulk, which influences the compound's interaction with other molecules. smolecule.com

A notable example involves the use of related dibromoboracycles in ortho-arylation and ortho-benzylation, which facilitates the synthesis of biaryl amides and diarylmethane amides. gu.se This highlights a pathway for selective C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formation. gu.se Furthermore, related methodologies have been developed for the conjugate addition of organoboron compounds to enones, demonstrating the versatility of boron-based reagents in forming C-C bonds under mild conditions. conicet.gov.ar

Introduction of Boron Functionality into Organic Molecules

This compound and similar haloboranes are effective reagents for introducing boron into organic molecules. This process, known as borylation, is a fundamental step in preparing a wide array of organoboron compounds. rsc.org These borylated intermediates are highly versatile and can be used in subsequent reactions, such as cross-coupling reactions. smolecule.com

One-pot borylation procedures often utilize boron tribromide (BBr3), a related compound, to create complex boron-containing molecules through a sequence of lithiation, transmetalation, and intramolecular cyclization. rsc.org This approach underscores the role of bromoboranes in synthesizing functionalized organoboron species. The carbonyl-directed borylation of N-aryl amides with BBr3 leads to the formation of dibromo boracycles, which are key intermediates for further functionalization. acs.org

Selective Functional Group Transformations

This compound and its analogs can be employed in selective transformations of functional groups. For instance, the unique reactivity of dibromoboracycles has been harnessed for regioselective C-halogen bond formations. gu.se This allows for the precise installation of halogen atoms at specific positions on an aromatic ring, a transformation that is valuable in the synthesis of pharmaceuticals and other complex organic molecules. gu.se

Additionally, boron halides like boron tribromide are well-known for their ability to cleave ethers and amines, offering a method for deprotection in organic synthesis. thieme-connect.com While specific examples with this compound are less common, the general reactivity of the B-Br bond suggests its potential for similar selective functional group manipulations.

Catalytic Roles (e.g., as a Lewis Acid Catalyst)

Boron halides are potent Lewis acids and are widely used as catalysts in a variety of organic reactions. thieme-connect.de The electron-deficient boron atom in this compound allows it to accept a pair of electrons, thereby activating substrates for subsequent reactions. The order of Lewis acidity for boron trihalides is generally BBr3 > BCl3 > BF3. thieme-connect.de

Tris(pentafluorophenyl)borane, a well-known boron-based Lewis acid, catalyzes the N-alkylation of amines with aryl esters. rsc.org This reaction is believed to proceed through the Lewis acidic activation of the ester by the borane (B79455). rsc.org While specific catalytic applications of this compound are not extensively reported, its inherent Lewis acidity, influenced by the tert-butyl group, suggests its potential as a catalyst in various organic transformations. researchgate.net For example, strong boron Lewis acids like B(C6F5)3 have been used to catalyze the transfer hydro-tert-butylation of alkenes. scispace.com

Precursor in the Development of New Organoboron Reagents

This compound serves as a valuable starting material for the synthesis of more complex and specialized organoboron reagents. Its reactivity allows for the substitution of the bromine atoms with various organic groups, leading to a diverse range of di-tert-butylborane derivatives.

The development of selective deborylative transformations leverages the reactivity of dibromoboracycles to achieve regioselective functionalizations. gu.se These intermediates can bypass the traditional conversion to a more stable boronic ester, offering a more direct route to functionalized products. gu.se Furthermore, this compound can be a precursor to tetraaryldiboranes, which are of interest in materials science. researchgate.net The ability to form B-B bonds through the reduction of related diborane(6) compounds opens up pathways to novel boron-containing materials. acs.org

Potential in Ligand Design for Transition Metal Catalysis (by analogy to related boron-containing ligands)

While direct applications of this compound in ligand design are not prominent, the incorporation of boron-containing fragments into ligand scaffolds is an active area of research. ethernet.edu.etacs.org Ambiphilic ligands, which possess both Lewis acidic (e.g., a borane) and Lewis basic sites, have shown unique reactivity in transition metal complexes. mcmaster.ca

Advanced Characterization Techniques for Organoboron Dibromides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organoboron compounds, offering detailed insights into the boron center and the surrounding organic substituents.

¹¹B NMR Spectroscopy for Boron Environments

¹¹B NMR is exceptionally sensitive to the electronic environment of the boron atom. For tricoordinate boranes, the chemical shift (δ) is highly dependent on the nature of the substituents. In the case of Dibromo(tert-butyl)borane, the boron atom is bonded to one alkyl group and two bromine atoms. The two electronegative bromine atoms significantly influence the electronic shielding of the boron nucleus, causing a downfield shift.

Trialkylboranes typically resonate in the downfield region of the ¹¹B NMR spectrum, generally between 83-93 ppm. sdsu.edu The presence of a tertiary alkyl group, such as a tert-butyl group, tends to shift the resonance upfield by approximately 3 ppm compared to other alkylboranes. sdsu.edu Conversely, the substitution of alkyl groups with halogens dramatically shifts the resonance. For instance, the ¹¹B NMR signal for BBr₃ appears at approximately 40 ppm. In related aryl(dibromo)boranes, broad resonances are observed between δ = 76.5 and 77.6 ppm. rsc.org For this compound, the ¹¹B chemical shift is expected in a region that reflects the combined electronic effects of the tert-butyl group and the two bromine atoms. The coordination of a Lewis base to the boron center would result in a significant upfield shift to a range characteristic of tetracoordinate boron species, typically between +12 and -22 ppm. sdsu.edu

Table 1: Representative ¹¹B NMR Chemical Shifts for Related Boranes

| Compound/Class | Boron Coordination | Typical ¹¹B Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Trialkylboranes | 3 | 83 to 93 | sdsu.edu |

| Boranes with t-butyl groups | 3 | ~3 ppm upfield shift vs. other alkyls | sdsu.edu |

| Aryl(dibromo)boranes | 3 | 76.5 to 77.6 | rsc.org |

| Tetracoordinate Alkylborates | 4 | +12 to -8 | sdsu.edu |

| Tetracoordinate Adducts | 4 | -15 to -22 | sdsu.edu |

¹H and ¹³C NMR Spectroscopy for Organic Frameworks

¹H and ¹³C NMR spectroscopy are vital for confirming the structure of the tert-butyl group attached to the boron atom. rsc.orgthieme-connect.de

In the ¹H NMR spectrum , the tert-butyl group of this compound is expected to exhibit a single, sharp resonance. nih.gov This is due to the nine equivalent protons of the three methyl groups. The chemical shift of this singlet would be influenced by the electronegativity of the dibromoboryl group. For comparison, in tert-butylamine (B42293):borane (B79455), the tert-butyl protons appear as a singlet at 1.33 ppm. rsc.org In other compounds containing a tert-butyl group attached to a three-coordinate boron, the signal is typically found in the range of 1.2 to 1.5 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, two distinct signals are anticipated. One signal corresponds to the three equivalent methyl carbons (C(CH₃)₃) and the other to the quaternary carbon (C(CH₃)₃) directly bonded to the boron atom. The chemical shift for the methyl carbons is generally observed in the range of 25-35 ppm. rsc.orgrsc.org The quaternary carbon signal appears further downfield, with its exact position being sensitive to the boron-carbon bond and the influence of the bromine atoms. In tri(tert-butyl)borane, the coupling constant ¹J(¹³C,¹¹B) was determined to be 52 ± 2 Hz. researchgate.net

Table 2: Expected NMR Data for the Tert-Butyl Group in this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features |

|---|---|---|---|

| ¹H | ~1.2 - 1.5 | Singlet (s) | Integral corresponding to 9 protons. |

| ¹³C | ~25 - 35 (CH₃) | Quartet (q) | Signal for the three equivalent methyl carbons. |

| ¹³C | Varies (quaternary C) | Quartet (q) | Signal for the quaternary carbon attached to boron. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. thieme-connect.dersc.org For this compound, a single-crystal X-ray diffraction study would provide exact bond lengths, bond angles, and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound, the mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms and boron. wizeprep.com

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (51% and 49%, respectively). wizeprep.com Boron has two stable isotopes, ¹¹B (80%) and ¹⁰B (20%). wizeprep.com This leads to a characteristic cluster of peaks for the molecular ion (M⁺). The most intense signals in the molecular ion region would correspond to combinations of the most abundant isotopes: [C₄H₉¹¹B⁷⁹Br₂]⁺, [C₄H₉¹¹B⁷⁹Br⁸¹Br]⁺, and [C₄H₉¹¹B⁸¹Br₂]⁺, appearing at different m/z values with a predictable intensity ratio of approximately 1:2:1.

Common fragmentation pathways would likely involve the loss of a methyl group (CH₃•) to form a stable tert-butyl cation fragment or the loss of a bromine atom (Br•).

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion Species (Example using ¹¹B) | Description | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| [C₄H₉¹¹B⁷⁹Br₂]⁺ | M⁺ peak with two ⁷⁹Br isotopes | ~226 | ~25% |

| [C₄H₉¹¹B⁷⁹Br⁸¹Br]⁺ | M⁺ peak with one ⁷⁹Br and one ⁸¹Br | ~228 | ~50% |

| [C₄H₉¹¹B⁸¹Br₂]⁺ | M⁺ peak with two ⁸¹Br isotopes | ~230 | ~25% |

Note: m/z values are approximate and depend on the exact masses of the isotopes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies. semanticscholar.org

For this compound, the key vibrational modes would include:

C-H stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹, characteristic of the methyl groups in the tert-butyl substituent. wisc.edu

B-Br stretching: Strong vibrations expected at lower frequencies. In dibromoborane (B81526) (HBBr₂), the B-Br stretches are observed in the region of 800-900 cm⁻¹.

B-C stretching: A vibration corresponding to the boron-carbon single bond, typically found in the 1100-1300 cm⁻¹ range.

C-H bending: Characteristic bending and rocking modes for the tert-butyl group would appear in the fingerprint region (below 1500 cm⁻¹). wisc.edu

Raman spectroscopy would be particularly useful for observing the symmetric B-Br stretching mode, which may be weak or absent in the IR spectrum. olemiss.eduresearchgate.net The complementarity of IR and Raman data provides a more complete picture of the molecule's vibrational framework. olemiss.edu

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9,12-dibromo-ortho-carborane |

| Dibromo(3,5-di-tert-butylphenyl)borane |

| 9,10-dianthryl-diboraanthracenes |

| tri(tert-butyl)borane |

| tert-butylamine:borane |

| dibromoborane |

| 2,6-Dibromo-4-tert-butylphenol |

| di(tert-butyl)phosphine borane |

| diphenylphosphine borane |

| triphenylphosphine borane |

Theoretical and Computational Studies of Dibromo Tert Butyl Borane

Electronic Structure and Bonding Analysis

Dibromo(tert-butyl)borane, with the chemical formula (CH₃)₃CBBr₂, is an organoboron compound whose theoretical interest lies in the interplay of electronic effects from its substituents. The central boron atom possesses three valence electrons and, in this trivalent state, adopts an sp² hybridization. acs.org This results in a trigonal planar geometry around the boron center, with bond angles approximating 120°. The defining feature of this electronic structure is the presence of a vacant p-orbital perpendicular to the molecular plane, which renders the molecule electron-deficient and a potent Lewis acid. acs.org

The bonding in this compound consists of one carbon-boron (C-B) single bond and two boron-bromine (B-Br) single bonds. The electronegativity difference between boron (2.04 on the Pauling scale) and bromine (2.96) results in highly polar covalent B-Br bonds, with significant electron density drawn towards the bromine atoms. This strong inductive electron-withdrawing effect by the two bromine atoms significantly depletes electron density from the boron center, thereby enhancing its electrophilicity and Lewis acidic character.

| Property | Description | Predicted Value/State |

|---|---|---|

| Boron Hybridization | The orbital mixing state of the central boron atom. | sp² |

| Molecular Geometry | The three-dimensional arrangement of atoms around the boron center. | Trigonal Planar |

| Key Feature | The primary orbital characteristic responsible for reactivity. | Vacant p-orbital |

| B-Br Bond Type | The nature of the chemical bond between boron and bromine. | Polar Covalent |

| C-B Bond Type | The nature of the chemical bond between carbon and boron. | Covalent |

| Electronic Character | The overall electron density status of the molecule. | Electron-deficient (Lewis Acid) |

Prediction and Validation of Reaction Mechanisms

While specific, validated reaction mechanisms for this compound are not extensively documented in the literature, its reactivity can be predicted through computational modeling based on its structural and electronic properties. As a strong Lewis acid, its primary mechanistic role involves the acceptance of an electron pair from a Lewis base to form a stable adduct.

Computational studies on analogous Lewis acidic boranes are used to predict reaction pathways. rsc.orgrsc.orgresearchgate.net For this compound, a typical predicted mechanism would involve the coordination of a nucleophile (e.g., an amine, phosphine (B1218219), or ether) to the electron-deficient boron center. The energetics of this coordination, including the stability of the resulting borate (B1201080) complex, can be calculated to predict reaction feasibility.

Furthermore, computational chemistry can elucidate more complex, multi-step reaction mechanisms where this compound might act as a catalyst. For example, in hypothetical catalytic cycles, the initial step would be substrate activation via coordination to the boron. Subsequent steps, such as hydride transfer or bond cleavage, can be modeled by locating transition state structures and calculating their activation energies. For instance, DFT calculations have been successfully employed to detail the radical-initiated addition of NHC-boranes to phenylacetylene, mapping out the Gibbs free energy profile of the entire reaction, including initiation, propagation, and termination steps. mdpi.com Similar methodologies could be applied to predict how this compound would facilitate reactions like reductions or C-F bond functionalizations.

Validation of these computationally predicted mechanisms would require experimental studies, such as kinetic analysis and the isolation or spectroscopic detection of proposed intermediates. For example, monitoring a reaction involving tert-butylstyrene and a borane (B79455) catalyst with ¹H NMR spectroscopy allows for the determination of reaction rates and yields, which can then be compared against computationally derived energy barriers. nih.gov

Conformational Analysis and Steric Effects of the tert-Butyl Group

The conformational analysis of this compound is relatively straightforward due to the molecule's limited rotational freedom. The primary conformational feature is the rotation around the C-B single bond. The tert-butyl group, -(C(CH₃)₃), is one of the most sterically demanding substituents in organic chemistry. nih.govchemrxiv.org Its significant bulk plays a crucial role in the reactivity of the molecule by sterically shielding the Lewis acidic boron center.

This steric hindrance can physically obstruct the trajectory of incoming nucleophiles, thereby reducing the rate of adduct formation compared to less hindered boranes (e.g., dibromomethylborane). While the trigonal planar geometry around the boron atom is electronically favored, the large size of the tert-butyl group can influence the accessibility of the vacant p-orbital. Computational models can be used to map the potential energy surface for the rotation of the tert-butyl group, identifying the lowest-energy (staggered) and highest-energy (eclipsed) conformations relative to the B-Br bonds.

In more complex reactions, the steric bulk of the tert-butyl group can be exploited to confer selectivity. By blocking certain reaction pathways, it can direct reactants to alternative sites or favor the formation of a specific stereoisomer. Computational studies on tertiary boronic esters have shown that steric hindrance significantly impacts the energy barriers for different reaction pathways, such as carbon versus oxygen migration. rsc.org This highlights how the interplay between sterics and electronics, predictable through calculation, governs chemical outcomes.

| Alkyl Group | Formula | Relative Steric Bulk | Description |

|---|---|---|---|

| Methyl | -CH₃ | Low | Minimal steric hindrance. |

| Ethyl | -CH₂CH₃ | Moderate | Slightly more hindrance than methyl. |

| Isopropyl | -CH(CH₃)₂ | High | Significant steric hindrance due to branching at the alpha-carbon. |

| tert-Butyl | -C(CH₃)₃ | Very High | Exceptional steric bulk, effectively shields the attachment point. |

Stability and Reactivity Predictions Based on Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the stability and reactivity of molecules like this compound, for which extensive experimental data may be lacking. science.govnih.gov These methods provide quantitative insights into various molecular properties that govern chemical behavior.

Key Predicted Parameters:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of a molecule's electrophilicity. For this compound, the LUMO is expected to be the vacant p-orbital on the boron atom. A low calculated LUMO energy would signify a strong tendency to accept electrons, confirming its potent Lewis acidity.

Fluoride/Hydride Ion Affinity (FIA/HIA): FIA and HIA are standard computational benchmarks used to quantify Lewis acidity. researchgate.net These values represent the enthalpy change for the reaction of the Lewis acid with a fluoride or hydride ion in the gas phase. A high calculated FIA or HIA value for this compound would classify it as a strong Lewis acid, likely comparable to or exceeding that of other triarylboranes. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: This method calculates the partial atomic charges on each atom. For this compound, NBO analysis would be expected to show a large positive partial charge on the boron atom, a consequence of the strong inductive effect of the two bromine atoms. This computed charge distribution helps to rationalize the molecule's electrophilic nature.

| Parameter | Computational Method | Predicted Property for this compound |

|---|---|---|

| LUMO Energy | DFT, Ab initio | Low energy, indicating high electrophilicity. |

| Fluoride Ion Affinity (FIA) | DFT, Ab initio | High value, quantifying strong Lewis acidity. |

| Partial Atomic Charge (NBO) | DFT, Ab initio | Large positive charge on the boron atom. |

| Transition State Energy | DFT, Ab initio | High barrier for reactions with bulky nucleophiles, indicating steric hindrance. |

Applications of Density Functional Theory (DFT) in Boron Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties and reactions of boron compounds, including organohaloboranes like this compound. researchgate.netmdpi.comresearchgate.net DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying relatively large and complex molecular systems.

Specific applications of DFT in the context of boron chemistry include:

Structural Optimization: DFT is routinely used to calculate the lowest-energy geometric structure of boron-containing molecules. This provides accurate predictions of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties.

Prediction of Spectroscopic Properties: DFT can be used to predict various spectroscopic data. For instance, by calculating nuclear magnetic shielding tensors, one can predict ¹¹B and ¹³C NMR chemical shifts, which are invaluable for experimental characterization.

Modeling Reaction Mechanisms: One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates and calculate the activation energies of transition states. mdpi.com This allows for the prediction of reaction kinetics and the rationalization of product selectivity, providing insights that are often difficult to obtain through experiments alone.

For a molecule like this compound, DFT serves as a primary tool for understanding its fundamental chemistry, from its electronic structure and Lewis acidity to its potential reaction pathways and the steric influence of its bulky substituent.

Comparative Analysis and Future Research Directions

Comparison with Other Alkylboron Dibromides (e.g., n-Butylboron Dibromide)

The reactivity and properties of alkylboron dibromides are significantly influenced by the nature of the alkyl group attached to the boron atom. A comparison between dibromo(tert-butyl)borane and a less sterically hindered analogue, such as n-butylboron dibromide, highlights the profound impact of steric bulk.

The primary distinction lies in the steric environment around the boron center. The tert-butyl group, with its three methyl groups branching from the alpha-carbon, creates a sterically congested environment. This bulkiness physically obstructs the approach of nucleophiles or reactants to the electron-deficient boron atom. In contrast, the linear n-butyl group presents a much smaller steric profile, allowing for easier access to the boron center.

This difference in steric hindrance has direct consequences for their Lewis acidity and reaction kinetics. While both are strong Lewis acids due to the two electron-withdrawing bromine atoms, the Lewis acidity of this compound can be kinetically masked. It may form adducts with small Lewis bases but react much slower, or not at all, with bulkier bases that can readily coordinate to n-butylboron dibromide.

| Property | This compound | n-Butylboron Dibromide |

|---|---|---|

| Steric Hindrance at Boron | High | Low |

| Reactivity with Bulky Nucleophiles | Lower | Higher |

| Kinetic Lewis Acidity | Potentially lower due to steric shielding | Higher |

| Susceptibility to Sterically-Driven Side Reactions | Higher (e.g., elimination) | Lower |

Comparison with Other Organoboron Halides and Diboron(4) Compounds

When compared to a broader range of organoboron halides, the reactivity of this compound is a function of both the organic substituent and the halogen. For instance, compared to phenyldifluoroborane, the Lewis acidity is expected to be greater due to the higher electron-withdrawing ability of bromine over fluorine and the different electronic nature of the tert-butyl group versus the phenyl group.

The comparison with diboron(4) compounds, such as bis(pinacolato)diboron (B136004) (B₂pin₂), reveals fundamental differences in structure and reactivity. This compound is a monomeric Lewis acid with a single, highly electrophilic boron center. In contrast, diboron(4) compounds possess a boron-boron single bond and are not typically strong Lewis acids. Their chemistry is dominated by reactions involving the cleavage of the B-B bond, often facilitated by transition metal catalysts, leading to the formation of two new B-C or B-heteroatom bonds. researchgate.netacs.org The reactivity of diboron(4) compounds can be influenced by the substituents on the boron atoms, but their reaction pathways, such as oxidative addition and diboration of unsaturated bonds, are distinct from the Lewis acid-base chemistry characteristic of this compound. acs.org

Impact of Steric and Electronic Factors on Reactivity and Selectivity

The chemical behavior of this compound is governed by a delicate interplay of steric and electronic effects imparted by its substituents. nih.gov

Steric Effects : The tert-butyl group is one of the most sterically demanding alkyl groups in organic chemistry. This bulkiness shields the boron atom, moderating its reactivity, particularly with large reactants. nih.gov This "steric shield" can enhance selectivity in reactions by favoring pathways where the transition state is less sterically congested. nih.gov For example, in reactions involving the transfer of the tert-butyl group, the steric hindrance will heavily influence the stereochemical outcome.

Electronic Effects : The electronic nature of the substituents dictates the electrophilicity of the boron center.

Bromine Atoms : The two bromine atoms are highly electronegative and act as strong sigma-electron withdrawing groups. This effect drastically reduces the electron density at the boron center, making this compound a potent Lewis acid.

tert-Butyl Group : The tert-butyl group is generally considered to be electron-donating through hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the bromides but is largely overshadowed.

The combination of a highly electrophilic boron center with significant steric shielding makes this compound a unique reagent. Its reactivity is dominated by its Lewis acidity, but the selectivity of its reactions is often controlled by sterics. scholaris.cascholaris.ca

| Factor | Substituent | Effect on Boron Center | Impact on Reactivity/Selectivity |

|---|---|---|---|

| Steric | tert-Butyl | Shields the boron atom | Reduces reaction rates with bulky reagents; enhances selectivity |

| Electronic | Dibromo | Strongly electron-withdrawing (inductive effect) | Greatly increases Lewis acidity and electrophilicity |

| tert-Butyl | Weakly electron-donating (hyperconjugation) | Slightly reduces Lewis acidity (minor effect) |

Exploration of Novel Synthetic Methodologies for this compound

Traditional synthesis of alkylboron halides often involves the reaction of a boron trihalide with an organometallic reagent, such as a Grignard or organolithium compound. While effective, these methods can sometimes be challenging to control, leading to mixtures of mono-, di-, and tri-substituted products.

Future research could focus on developing more selective and efficient synthetic routes. One promising area is the advancement of C-H activation and borylation reactions. oaepublish.com Methodologies that could enable the direct, catalyzed borylation of isobutane (B21531) followed by a halogen exchange reaction would represent a significant step forward. This approach would be more atom-economical and could potentially avoid the use of pre-formed, highly reactive organometallic reagents.

Another avenue for exploration is the use of alternative boron-containing starting materials. For instance, the development of methods starting from tert-butylboronic acid or its esters, followed by a robust halogenation step, could offer a milder and more functional-group-tolerant route to the target compound. nih.gov The development of a one-pot reductive methodology, similar to those used for synthesizing phosphine-boranes, could also be a novel approach worth investigating. researchgate.net

Emerging Applications in Advanced Materials Science and Chemical Synthesis

While specific applications for this compound are not yet widespread, its unique combination of properties suggests potential uses in several advanced fields.

Chemical Synthesis : As a strong, yet sterically hindered Lewis acid, it could serve as a unique catalyst for organic transformations, potentially affording different selectivity compared to less hindered Lewis acids like boron trichloride (B1173362) or tribromide. It can also serve as a valuable precursor for the synthesis of other P-stereogenic ligands or complex organoboron compounds through substitution of the bromine atoms. researchgate.net The related borane (B79455) tert-butylamine (B42293) complexes are utilized as reducing agents in various synthetic reactions. borates.todaylookchem.comwikipedia.org

Advanced Materials Science : Organoboron compounds are increasingly being investigated for applications in optoelectronics and materials science. oaepublish.comnih.gov The tert-butyl group can enhance solubility and influence the solid-state packing of materials. This compound could be used as a building block to introduce a B(t-Bu) moiety into larger polymeric or molecular systems. Such materials could possess interesting electronic properties or find use as anion sensors, leveraging the Lewis acidic boron center.

Future research will likely focus on harnessing the specific steric and electronic features of this compound to design new catalysts, reagents, and functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dibromo(tert-butyl)borane, and how can researchers optimize reaction yields?

- Methodology : The tin-boron exchange strategy is a validated route for synthesizing borane derivatives. For example, dibromo(phenyl)borane reacts with organotin precursors (e.g., 1,1-dimethyl-2,3-diphenyl-1-stannaindene) in toluene, monitored via <sup>11</sup>B NMR (signal at ~65 ppm confirms boron incorporation). Sublimation effectively removes byproducts like dimethyltin dibromide, achieving >60% yield .

- Optimization : Control reaction stoichiometry (1:1 molar ratio) and use inert atmospheres to prevent borane degradation. Solvent choice (e.g., toluene) minimizes side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- <sup>11</sup>B NMR : Identifies boron coordination environments (e.g., trigonal planar vs. tetrahedral) .

- X-ray Diffraction (XRD) : Resolves crystal structure and intramolecular interactions (e.g., C–H⋯Br weak interactions) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., mass loss at >200°C) .

Q. How can researchers safely handle this compound in hydrolysissensitive reactions?

- Protocol : Use anhydrous solvents (e.g., THF) under nitrogen/argon. Quench excess reagent with controlled hydrolysis (e.g., slow addition to chilled water) to avoid violent HBr release. Monitor pH and neutralize with NaHCO3 .

Advanced Research Questions

Q. What computational methods validate the thermodynamic stability and bonding behavior of this compound?

- Approach : Many-body perturbation theory (MBPT) calculates binding energies and electron correlation effects. For diboranes, MBPT predicts binding energies within 5% of experimental values after correcting for zero-point vibrations. Use polarized basis sets (e.g., DZP) to improve accuracy .

- Data Comparison : Align computed enthalpy values (e.g., ΔH for association reactions) with experimental calorimetry to resolve discrepancies .

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in comparison to less hindered analogs?

- Experimental Design :

- Comparative Kinetics : Compare reaction rates with substrates (e.g., pyridine) against analogs like dibromo(diphenylamino)borane.

- Structural Analysis : Use XRD to quantify steric bulk impact on boron center accessibility. Reduced Lewis acidity in tert-butyl derivatives may slow adduct formation .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Resolution Workflow :

Cross-Validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, IR, and mass spectrometry to confirm molecular integrity.

Crystallographic Refinement : Reconcile NMR chemical shifts with XRD bond lengths/angles (e.g., B–Br vs. B–C distances) .

Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies .

Data-Driven Research Considerations

Q. How can researchers design experiments to probe the catalytic potential of this compound in hydroboration reactions?

- Methodology :

- Substrate Scope : Test anti-Markovnikov selectivity with alkenes/alkynes under varying temperatures.

- Mechanistic Probes : Use isotopic labeling (<sup>10</sup>B/<sup>11</sup>B) or in situ <sup>11</sup>B NMR to track boron intermediates .

Q. What ecological and toxicity data gaps exist for this compound, and how can researchers address them?

- Current Limitations : No PBT (persistence, bioaccumulation, toxicity) or soil mobility data are available .

- Proposed Studies :

- Microcosm Assays : Evaluate biodegradation half-life in soil/water systems.

- Ecotoxicity Testing : Use Daphnia magna or algal models to assess LC50 values .

Tables for Key Data

| Property | Technique | Typical Value/Observation | Reference |

|---|---|---|---|

| B–Br Bond Length | XRD | 1.89–1.92 Å | |

| Thermal Decomposition Onset | TGA | 220–250°C | |

| <sup>11</sup>B NMR Shift | NMR (CDCl3) | 65–68 ppm (trigonal planar boron) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.